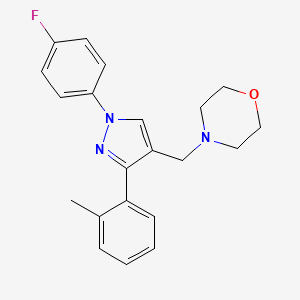
4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine is a complex organic compound that features a morpholine ring attached to a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and o-tolyl groups. The final step involves the attachment of the morpholine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the fluorophenyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((1-(4-Chlorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine
- 4-((1-(4-Bromophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine
Uniqueness
The presence of the fluorophenyl group in 4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine imparts unique electronic properties, making it distinct from its chloro- and bromo- analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Eigenschaften
Molekularformel |
C21H22FN3O |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
4-[[1-(4-fluorophenyl)-3-(2-methylphenyl)pyrazol-4-yl]methyl]morpholine |
InChI |
InChI=1S/C21H22FN3O/c1-16-4-2-3-5-20(16)21-17(14-24-10-12-26-13-11-24)15-25(23-21)19-8-6-18(22)7-9-19/h2-9,15H,10-14H2,1H3 |
InChI-Schlüssel |
IRQRIQDCUBKVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NN(C=C2CN3CCOCC3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


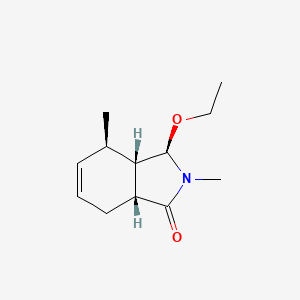
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)

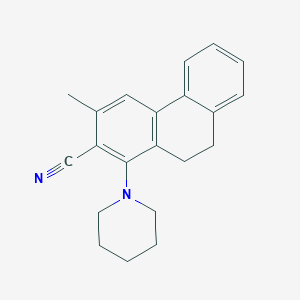
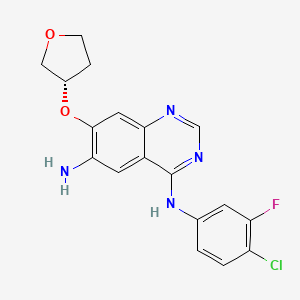
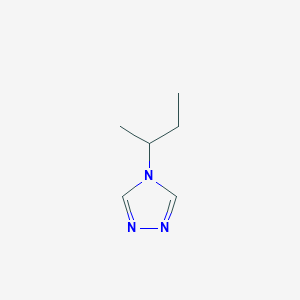
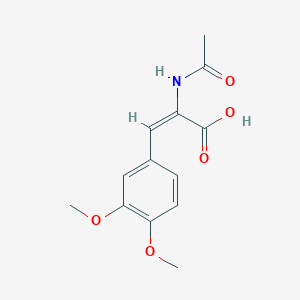
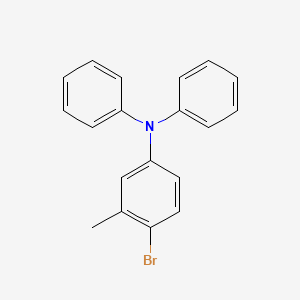
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)

![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
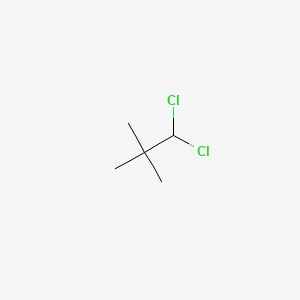
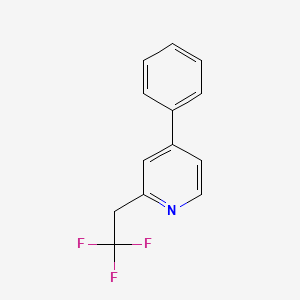
![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
